molecular formula C14H16N2O2 B1386411 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione CAS No. 1218645-93-2

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B1386411
CAS No.: 1218645-93-2
M. Wt: 244.29 g/mol
InChI Key: IWBWHDRBHANGBV-UHFFFAOYSA-N
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Description

It has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a phenylpyrrolidine-2,5-dione structure.

Preparation Methods

The synthesis of 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione involves several steps. One common method includes the reaction of cyclopropylmethylamine with a suitable pyrrolidine-2,5-dione precursor under controlled conditions. The reaction typically requires the use of a solvent such as methanol or ethanol and may involve heating to facilitate the reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the amino group or the phenyl ring is replaced by other functional groups.

Scientific Research Applications

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to mediate phosphorylation of the regulatory subunit of phosphatidylinositol 3-kinase, leading to the reorganization of the actin cytoskeleton and activation of focal adhesion kinase . This results in various downstream effects, including the induction of nitric oxide production by endothelial cells .

Comparison with Similar Compounds

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione can be compared with other similar compounds such as:

    3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione: This compound has a similar structure but with a methyl group on the phenyl ring, which may alter its chemical and biological properties.

    N-(Cyclopropylmethyl)-4-(methyloxy)-3-({5-[3-(3-pyridinyl)phenyl]-1,3-oxazol-2-yl}amino)benzenesulfonamide: This compound shares the cyclopropylmethyl group but has a different core structure, leading to distinct pharmacological activities.

Properties

IUPAC Name

3-(cyclopropylmethylamino)-1-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-8-12(15-9-10-6-7-10)14(18)16(13)11-4-2-1-3-5-11/h1-5,10,12,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWHDRBHANGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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